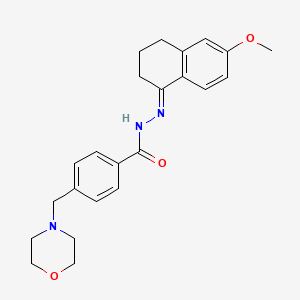![molecular formula C23H16ClN3O6 B5916670 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916670.png)
4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid, also known as CN-PAABA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This inhibition results in the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to have anti-inflammatory properties and can be used to treat various inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive, making it an attractive compound for scientific research. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more studies are needed to determine the optimal dosage and administration of this compound.
将来の方向性
There are several future directions for the study of 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory conditions. Another direction is the study of the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and inflammatory conditions. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for scientific research.
合成法
4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with 2-chlorobenzoyl chloride and 4-nitrophenylacrylic acid. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been studied extensively for its potential applications in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cells. This compound has also been shown to have anti-inflammatory properties and can be used to treat various inflammatory conditions.
特性
IUPAC Name |
4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6/c24-19-4-2-1-3-18(19)21(28)26-20(13-14-5-11-17(12-6-14)27(32)33)22(29)25-16-9-7-15(8-10-16)23(30)31/h1-13H,(H,25,29)(H,26,28)(H,30,31)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFUSVKQHARMLA-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916587.png)
![N-{2-(3-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916594.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916595.png)
![methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916603.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916613.png)


![1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5916640.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-chloro-4,5-difluorobenzoyl)oxime]](/img/structure/B5916641.png)

![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5916652.png)
![N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916657.png)
![2-ethoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-fluorobenzoate](/img/structure/B5916662.png)
![methyl 3-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916678.png)